[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile
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Overview
Description
[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a bromofuran group, a chloroimidazo group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the bromofuran and chloro groups. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in anhydrous CH2Cl2 at 0°C followed by room temperature.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile is unique due to its combination of a bromofuran group, a chloroimidazo group, and an acetonitrile group
Properties
CAS No. |
88594-33-6 |
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Molecular Formula |
C13H7BrClN3O |
Molecular Weight |
336.57 g/mol |
IUPAC Name |
2-[2-(5-bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C13H7BrClN3O/c14-11-3-2-10(19-11)13-9(5-6-16)18-7-8(15)1-4-12(18)17-13/h1-4,7H,5H2 |
InChI Key |
YMXBAIYASDQLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1Cl)CC#N)C3=CC=C(O3)Br |
Origin of Product |
United States |
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